molecular formula C15H14O B3141580 3,3-Diphenyl-2-propene-1-ol CAS No. 4801-14-3

3,3-Diphenyl-2-propene-1-ol

Cat. No. B3141580
CAS RN: 4801-14-3
M. Wt: 210.27 g/mol
InChI Key: VDZJHCQPPWSRFX-UHFFFAOYSA-N
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Description

3,3-Diphenyl-2-propene-1-ol, also known as 1,3-Diphenyl-2-propen-1-ol, is a chemical compound with the molecular formula C15H14O . It is an allylic alcohol .


Synthesis Analysis

The synthesis of 3,3-Diphenyl-2-propene-1-ol has been reported in various studies. For instance, it has been reported that the allylic amination of trans-1,3-diphenyl-2-propen-1-ol can be catalyzed by water-soluble calix resorcinarene sulfonic acid .


Molecular Structure Analysis

The molecular structure of 3,3-Diphenyl-2-propene-1-ol consists of 15 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The average mass of the molecule is 210.271 Da .


Chemical Reactions Analysis

3,3-Diphenyl-2-propene-1-ol has been used as a model substrate to investigate the formation of substituted cyclopropanes by SiO2-ZrO2 mixed oxides catalyzed Friedel-Crafts-alkylation followed by trans-hydrogenation .

Scientific Research Applications

Catalytic Applications

3,3-Diphenyl-2-propene-1-ol demonstrates potential in catalytic applications. In a study by Cadierno et al. (2004), this compound was utilized in the catalysis of propargylic substitution reactions and the isomerization of 1,1-diphenyl-2-propyn-1-ol into 3,3-diphenyl-2-propenal (Cadierno, Díez, García‐Garrido, & Gimeno, 2004).

Organometallic Chemistry

In organometallic chemistry, 3,3-Diphenyl-2-propene-1-ol is involved in the formation of complex compounds. Crochet et al. (1998) reported the synthesis of cyclopentadienylosmium compounds using this molecule, demonstrating its role in the formation of π-alkyne complexes (Crochet et al., 1998).

Material Synthesis

The compound has applications in material synthesis, particularly in polymerization processes. Barson, Bevington, and Hunt (1998) explored its effects on the radical polymerizations of methyl methacrylate and styrene, revealing its potential as a transfer agent and retarder in polymer synthesis (Barson, Bevington, & Hunt, 1998).

Structural Chemistry

Its structural characteristics have been a subject of study in chemistry. Serantoni, Sanseverino, and Rosini (1971) performed X-ray structural analysis on isomeric modifications of related compounds, providing insights into molecular conformation and crystal packing, which could be relevant for understanding the properties of 3,3-Diphenyl-2-propene-1-ol (Serantoni, Sanseverino, & Rosini, 1971).

Mechanism of Action

While the exact mechanism of action of 3,3-Diphenyl-2-propene-1-ol is not fully understood, it has been reported to exhibit significant in vivo anti-inflammatory activity .

Safety and Hazards

3,3-Diphenyl-2-propene-1-ol may cause eye, skin, and respiratory tract irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The future directions of research on 3,3-Diphenyl-2-propene-1-ol could involve further investigation of its anti-inflammatory activity and its potential as a dual COX-2/5-LOX inhibitor . Additionally, its role in the formation of substituted cyclopropanes could be explored further .

properties

IUPAC Name

3,3-diphenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZJHCQPPWSRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441414
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diphenyl-2-propene-1-ol

CAS RN

4801-14-3
Record name 3,3-diphenyl-2-propene-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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